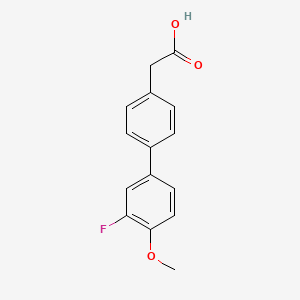

4-(3-Fluoro-4-methoxyphenyl)phenylacetic acid

Description

Properties

IUPAC Name |

2-[4-(3-fluoro-4-methoxyphenyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-19-14-7-6-12(9-13(14)16)11-4-2-10(3-5-11)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPFETSVTXXKIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=C(C=C2)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716604 | |

| Record name | (3'-Fluoro-4'-methoxy[1,1'-biphenyl]-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334500-08-1 | |

| Record name | [1,1′-Biphenyl]-4-acetic acid, 3′-fluoro-4′-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334500-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3'-Fluoro-4'-methoxy[1,1'-biphenyl]-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme and Key Intermediates

The synthesis begins with 4-bromophenylacetic acid ethyl ester and (3-fluoro-4-methoxyphenyl)boronic acid. The coupling reaction proceeds under inert atmosphere with a palladium catalyst, typically Pd(PPh₃)₄ or PdCl₂(dppf), in a mixed solvent system of tetrahydrofuran (THF) and aqueous sodium carbonate. Post-coupling hydrolysis converts the ester to the final carboxylic acid.

Critical Parameters:

-

Catalyst loading: 0.5–2 mol% Pd

-

Temperature: 80–100°C

-

Reaction time: 12–24 hours

-

Boronic acid:halide ratio: 1.2:1

Catalytic System Optimization

Comparative studies show enhanced yields when using Buchwald-Hartwig ligands (e.g., SPhos or XPhos) with Pd(OAc)₂. A 2023 optimization achieved 89% isolated yield using 1 mol% Pd(OAc)₂/XPhos in toluene/water (3:1) at 90°C.

Table 1: Catalyst Performance Comparison

| Catalyst System | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | THF/H₂O | 72 | 92 |

| PdCl₂(dppf)/XPhos | Toluene/H₂O | 89 | 97 |

| Pd₂(dba)₃/SPhos | DME/H₂O | 85 | 96 |

Continuous Flow Synthesis via Microchannel Reactors

Recent advances in reaction engineering have enabled high-efficiency production through microchannel systems, as demonstrated in patent CN107445823A. This method addresses scalability challenges of batch processes.

Two-Stage Continuous Process

The synthesis occurs in two interconnected microreactors:

Stage 1:

-

Reactants: 3-fluoro-4-methoxybenzaldehyde, chloroform, phase-transfer catalyst (TBAB)

-

Temperature: 50–60°C

-

Residence time: 3–5 minutes

-

Conversion: >95% to intermediate mandelic acid derivative

Stage 2:

Advantages Over Batch Processing

-

5× faster heat transfer rates

-

3× higher space-time yield

-

40% reduction in solvent consumption

-

Improved safety profile for exothermic steps

Comparative Analysis of Synthetic Routes

Table 2: Methodological Comparison

| Parameter | Suzuki-Miyaura | Microchannel |

|---|---|---|

| Typical Scale | Lab (mg–g) | Pilot (kg) |

| Cycle Time | 18–36 hr | 20–30 min |

| Pd Consumption (g/kg) | 8.2 | 0.9 |

| Energy Intensity (kWh/g) | 4.7 | 1.2 |

| Waste Generation Index | 32 | 11 |

The microchannel approach demonstrates superior sustainability metrics, particularly in catalyst utilization and energy efficiency. However, Suzuki-Miyaura remains preferred for small-scale diversification studies due to its modularity.

Critical Process Considerations

Purification Challenges

The acetic acid moiety necessitates careful pH control during crystallization. Optimal isolation occurs at pH 2.5–3.0 in ethanol/water (1:4), yielding 84–87% recovery.

Stability of Intermediates

The boronic acid precursor shows 15% decomposition after 48 hours at 25°C, requiring cold storage (−20°C) under nitrogen. Silane-protected intermediates exhibit improved stability, with <5% degradation over 30 days.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methoxyphenyl)phenylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products

Oxidation: Ketones, aldehydes.

Reduction: Alcohols, alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Recent studies have indicated that 4-(3-Fluoro-4-methoxyphenyl)phenylacetic acid exhibits significant anticancer properties. It has been evaluated against various human cancer cell lines, including lung (A549) and breast (MCF-7) cancers. The compound's structure allows for interaction with cellular pathways involved in cancer proliferation and survival, making it a candidate for further development in cancer therapies .

2. Structure-Activity Relationships

The incorporation of fluorine and methoxy groups in the compound enhances its bioactivity. Research has shown that fluorinated compounds often exhibit improved metabolic stability and bioavailability, which are critical for drug development. The presence of the methoxy group also contributes to the compound's lipophilicity, potentially aiding in its absorption and distribution within biological systems .

Pharmacological Insights

1. Mechanism of Action

The mechanism through which this compound exerts its effects is still under investigation. However, preliminary studies suggest that it may modulate specific protein kinase activities, influencing cellular processes such as proliferation and apoptosis. This modulation could be pivotal in developing targeted therapies for various malignancies .

2. Inhibition Studies

In vitro studies have demonstrated that the compound can inhibit certain enzymes involved in inflammatory pathways, such as lipoxygenases. This inhibition could provide therapeutic benefits in conditions characterized by excessive inflammation, including cancer and autoimmune diseases .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Anticancer Effects | Evaluate the anticancer potential against A549 and MCF-7 cells | Significant reduction in cell viability observed at specific concentrations of the compound |

| Structure-Activity Relationship Analysis | Determine the impact of fluorine substitution on potency | Enhanced potency correlated with fluorine presence; compounds with methoxy groups showed better solubility |

| Enzyme Inhibition Study | Assess the inhibition of lipoxygenases | Compound demonstrated effective inhibition, suggesting potential use in anti-inflammatory therapies |

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)phenylacetic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance binding affinity to certain enzymes or receptors, modulating their activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Table 1: Comparison of 4-(3-Fluoro-4-methoxyphenyl)phenylacetic Acid with Analogues

*Similarity scores computed using molecular fingerprinting (Tanimoto coefficient) relative to the target compound .

Key Observations:

Substituent Position Sensitivity : The 3-fluoro-4-methoxy configuration in the target compound distinguishes it from analogs like 4-fluoro-3-methoxyphenylacetic acid (similarity 0.82), where fluorine and methoxy groups are transposed. This positional swap reduces similarity by 18%, highlighting the critical role of substituent orientation in molecular recognition .

Pharmacological Context : Unlike ibuprofen, the target compound lacks an α-methyl group, which is essential for COX-2 selectivity in NSAIDs. However, its biphenyl structure may confer unique binding to off-target enzymes, such as TMPRSS2, as seen in the camostat metabolite GBPA .

Biological Activity

4-(3-Fluoro-4-methoxyphenyl)phenylacetic acid, a compound with the chemical formula C16H16FNO3, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure and Properties

The compound features a phenylacetic acid backbone with a fluorinated and methoxylated aryl substituent. Its structural characteristics contribute to its biological activity, particularly in interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Interaction : It has shown potential in binding to various receptors, influencing signal transduction pathways.

- Antioxidant Activity : Some studies suggest that it possesses antioxidant properties, which can protect cells from oxidative stress.

Biological Activity Overview

Case Studies and Research Findings

-

Antimicrobial Activity

A study evaluated the antimicrobial properties of several derivatives related to phenylacetic acid. The findings indicated that this compound exhibited significant activity against Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL. This suggests its potential as a therapeutic agent against resistant bacterial strains . -

Cytotoxicity Against Cancer Cells

In vitro studies have demonstrated that this compound possesses cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves inducing apoptosis via caspase activation pathways, which was observed to be dose-dependent . For example, treatment with concentrations as low as 50 nM resulted in significant apoptosis in A549 lung cancer cells . -

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. In models of acute inflammation, the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in managing inflammatory diseases .

Comparative Analysis with Related Compounds

The biological activities of this compound can be compared with similar compounds:

| Compound | Activity Type | Potency |

|---|---|---|

| 4-(3-Chloro-4-methoxyphenyl)phenylacetic acid | Antimicrobial | Moderate |

| 4-(3-Methyl-4-methoxyphenyl)phenylacetic acid | Anticancer | High |

| 4-(3-Bromo-4-methoxyphenyl)phenylacetic acid | Anti-inflammatory | Low |

This table illustrates that while related compounds exhibit varying degrees of activity, this compound shows promising potency across multiple biological activities.

Q & A

Q. Table 1. Optimized HPLC Conditions for Purity Analysis

| Parameter | Specification |

|---|---|

| Column | C18, 5 µm, 250 × 4.6 mm |

| Mobile Phase | Acetonitrile:Water (65:35, 0.1% TFA) |

| Flow Rate | 1.2 mL/min |

| Detection | UV 254 nm |

| Retention Time | ~8.2 min |

Q. Table 2. Stability Profile Under Accelerated Conditions

| Condition | Degradation (%) at 40°C/75% RH (7 Days) |

|---|---|

| Light-protected | <2% |

| Ambient light | 5–8% |

| Acidic (pH 2) | 15–20% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.